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molecular formula C12H7BrF3N B1320866 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine CAS No. 637352-38-6

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine

Cat. No. B1320866
M. Wt: 302.09 g/mol
InChI Key: DRDUGYIPUFVJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199239B2

Procedure details

To a solution of 2,6-dibromopyridine (1.25 g, 5.28 mmol) in dimethoxyethane (100 mL) and water (50 mL), was added 4-trifluromethylphenylboronic acid (1 g, 5.27 mmol) and sodium carbonate (1.45 g, 13.7 mmol). The resulting mixture was flushed with nitrogen prior to addition of tetrakis(triphenylphosphine) palladium (0) (60 mg, 0.05 mmol). The reaction mixture was heated to reflux under nitrogen for 5 h and then allowed to attain room temperature. The solvents were removed in vacuo and the residue diluted with water (50 mL) and then extracted EtOAc (2×100 mL). The organic solution was dried (MgSO4), filtered and the solvents removed in vacuo. Purification by Biotage™ chromatography (Silica, 90 g) eluting with 4:1 cyclohexane:chloroform afforded the title compound as a white solid (0.35 g).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:14]2[CH:15]=[CH:16][C:11]([C:10]([F:21])([F:20])[F:9])=[CH:12][CH:13]=2)[N:3]=1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
1.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to attain room temperature
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by Biotage™ chromatography (Silica, 90 g)
WASH
Type
WASH
Details
eluting with 4:1 cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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